molecular formula C10H12BrNO B1617462 N-(4-bromo-2-methylphenyl)propanamide CAS No. 461413-87-6

N-(4-bromo-2-methylphenyl)propanamide

Cat. No. B1617462
CAS RN: 461413-87-6
M. Wt: 242.11 g/mol
InChI Key: NNERYNFNPZELNI-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)propanamide” is a chemical compound with a molecular weight of 242.12 .


Molecular Structure Analysis

The IUPAC name for this compound is “N-(4-bromo-2-methylphenyl)propanamide”. The InChI code is "1S/C10H12BrNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)" . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further connected to a propanamide group.


Physical And Chemical Properties Analysis

“N-(4-bromo-2-methylphenyl)propanamide” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Analytical Detection and Quantification

  • N-(4-bromo-2-methylphenyl)propanamide, as part of the N-benzyl phenethylamines family, has been studied in a case involving intoxication. A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for its detection and quantification in serum and urine (Poklis et al., 2014).

Alternative Pest Control Research

  • The compound has relevance in the field of pest management science, particularly as an alternative to methyl bromide for controlling insects. It's part of the research to develop safer and more environmentally friendly pest control methods, considering methyl bromide's ozone-depleting properties (Fields & White, 2002).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of similar propanamide compounds have been extensively studied. For instance, S-1, a selective androgen receptor modulator, demonstrated specific pharmacokinetic properties in rats, indicating potential therapeutic applications (Wu et al., 2006).

Synthesis and Molecular Structure Studies

  • There is significant research into the synthesis and molecular structure of similar propanamides. For example, the development of a novel synthesis process for benzonitriles, utilizing N-Cyano-N-phenyl-p-methylbenzenesulfonamide, illustrates the compound's role in synthetic chemistry and pharmaceutical intermediate production (Anbarasan, Neumann, & Beller, 2011).

Spectroscopic and Computational Studies

  • Spectroscopic and computational approaches have been applied to paracetamol analogues, including compounds structurally similar to N-(4-bromo-2-methylphenyl)propanamide. These studies focus on isomerization, vibrational frequencies, and molecular interactions, providing insight into their potential pharmaceutical applications (Viana et al., 2016).

Fluorescent ATRP Initiators

  • Research on fluorescent atom transfer radical polymerization (ATRP) initiators includes the synthesis of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide. This indicates potential applications in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).

Bioactive Constituents Studies

  • Compounds like methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from natural sources, have shown bioactivity, indicating the potential of N-(4-bromo-2-methylphenyl)propanamide in pharmacology and biochemistry (Atta-ur-rahman et al., 1997).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNERYNFNPZELNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358927
Record name N-(4-bromo-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)propanamide

CAS RN

461413-87-6
Record name N-(4-bromo-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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